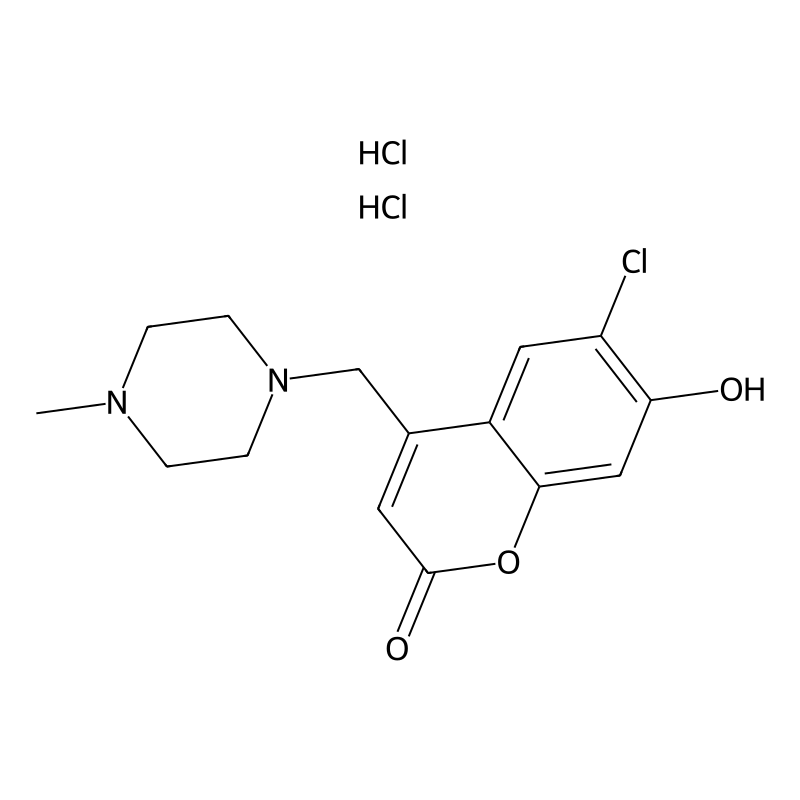

6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the chromone family. Chromones are characterized by their benzopyranone structure, which consists of a fused benzene and pyran ring. This specific compound features a chlorine atom at the 6-position, a hydroxy group at the 7-position, and a piperazine moiety that contributes to its pharmacological properties. The dihydrochloride form indicates that it is stabilized with two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.

There is no scientific literature available on the mechanism of action for this specific compound. However, chromones possess a diverse range of biological activities depending on their structure. Some chromones exhibit anti-cancer, anti-bacterial, or anti-inflammatory properties []. The piperazine ring, commonly found in various drugs, can influence biological processes []. However, without further research, the specific mechanism of this compound remains unknown.

The chemical reactivity of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride can be inferred from its structure. Potential reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydroxyl Group Reactions: The hydroxy group can participate in esterification or etherification reactions.

- Piperazine Ring Chemistry: The piperazine moiety may engage in various reactions typical of amines, including acylation or alkylation.

The synthesis of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves several steps:

- Formation of the Chromone Core: Starting from appropriate precursors such as 2-hydroxyacetophenone, cyclization reactions are employed to construct the chromone framework.

- Chlorination: The introduction of the chlorine atom at the 6-position can be achieved through electrophilic aromatic substitution.

- Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.

- Piperazine Attachment: The piperazine moiety is added through alkylation or condensation reactions with suitable derivatives.

- Salt Formation: The final step involves converting the compound into its dihydrochloride form for enhanced solubility.

The potential applications of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride may include:

- Pharmaceutical Development: As a candidate for drug formulation targeting various diseases, particularly those related to cancer and inflammation.

- Research Tool: Useful in biological studies to explore chromone-related pathways and mechanisms.

Interaction studies are crucial for understanding how this compound affects biological systems. Preliminary investigations could focus on:

- Receptor Binding Studies: Evaluating how well the compound binds to specific receptors associated with its proposed therapeutic effects.

- In vitro Assays: Testing against various cell lines to determine cytotoxicity and efficacy.

Currently, detailed interaction studies specific to this compound are not widely available .

Several compounds share structural features with 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride. Here are some notable examples:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 6-Chloro-7-hydroxychromone | Contains a chromone structure | Lacks piperazine moiety |

| 8-Hydroxyquinoline | Contains hydroxyl groups | Different ring structure |

| 4-Methylpiperazine derivative | Shares piperazine structure | Varies in substituents |

These compounds highlight the uniqueness of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride due to its combination of chromone and piperazine functionalities, which may contribute to distinct biological activities not observed in other similar compounds .

Further research is essential to fully understand the implications of these structural similarities and differences in biological activity and therapeutic potential.